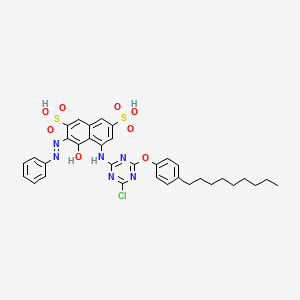![molecular formula C21H26O3 B13763803 Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- CAS No. 67845-91-4](/img/structure/B13763803.png)
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- is an organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by a ketone group attached to two aromatic rings. The specific structure of this compound includes a hydroxyphenyl group and a dimethylhexyl ether substituent, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- typically involves the following steps:
Formation of the Hydroxyphenyl Intermediate: The hydroxyphenyl group can be synthesized through various methods, including the hydroxylation of phenyl compounds.
Etherification: The hydroxyphenyl intermediate is then reacted with 3,5-dimethylhexanol in the presence of a suitable catalyst to form the dimethylhexyl ether.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (4-hydroxyphenyl)phenyl-: Similar structure but lacks the dimethylhexyl ether group.
Methanone, (4-methylphenyl)phenyl-: Contains a methyl group instead of the hydroxy and ether groups.
Methanone, (4-aminophenyl)phenyl-: Features an amino group instead of the hydroxy and ether groups.
Uniqueness
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- is unique due to the presence of the dimethylhexyl ether and hydroxy groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
67845-91-4 |
|---|---|
Formule moléculaire |
C21H26O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
[4-(3,5-dimethylhexoxy)-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C21H26O3/c1-15(2)13-16(3)11-12-24-18-9-10-19(20(22)14-18)21(23)17-7-5-4-6-8-17/h4-10,14-16,22H,11-13H2,1-3H3 |
Clé InChI |
OTOPALCRQKAODB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)





![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)

